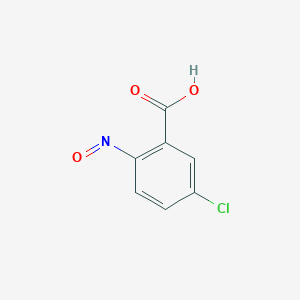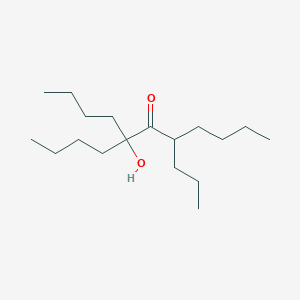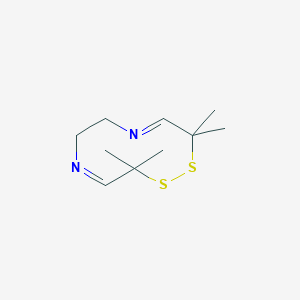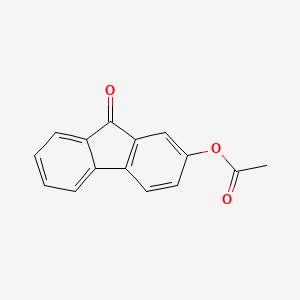![molecular formula C15H22ClNO2 B14616960 Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- CAS No. 59732-17-1](/img/structure/B14616960.png)
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is a chemical compound with the molecular formula C15H22ClNO2. It is a type of carbamoyl chloride, which is a functional group characterized by the formula R2NC(O)Cl. These compounds are typically moisture-sensitive, colorless, and soluble in nonpolar organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows: [ 2 R2NH + COCl2 \rightarrow R2NCOCl + [R2NH2]Cl ] Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] These reactions typically require controlled conditions to avoid the formation of unwanted by-products .
Industrial Production Methods
Industrial production of carbamic chlorides often involves large-scale reactions using phosgene and amines. The process is carried out in specialized reactors designed to handle toxic and corrosive reagents like phosgene. The products are then purified through distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids. [ R2NCOCl + H2O \rightarrow R2NC(O)OH + HCl ]
Alcoholysis: Reacts with alcohols to form carbamates. [ R2NCOCl + R’OH + C5H5N \rightarrow R2NC(O)OR’ + C5H5NHCl ]
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and pyridine (C5H5N) as a base. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamic chloride .
Major Products Formed
The major products formed from these reactions include carbamic acids and carbamates, which are useful intermediates in organic synthesis and industrial applications .
Applications De Recherche Scientifique
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of carbamic chloride, ethyl[2-(hexyloxy)phenyl]- involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound acts as an electrophile, facilitating the formation of carbamic acids and carbamates through nucleophilic substitution reactions. These reactions are essential for the compound’s role in organic synthesis and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of the hexyloxyphenyl group.
Uniqueness
Carbamic chloride, ethyl[2-(hexyloxy)phenyl]- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The hexyloxyphenyl group provides additional steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
59732-17-1 |
|---|---|
Formule moléculaire |
C15H22ClNO2 |
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
N-ethyl-N-(2-hexoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C15H22ClNO2/c1-3-5-6-9-12-19-14-11-8-7-10-13(14)17(4-2)15(16)18/h7-8,10-11H,3-6,9,12H2,1-2H3 |
Clé InChI |
WEJOGMCLJBYROM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC=C1N(CC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)

![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)




![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
